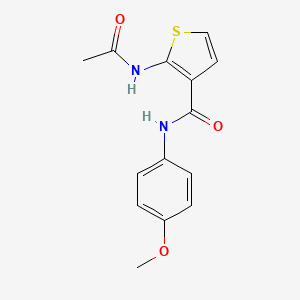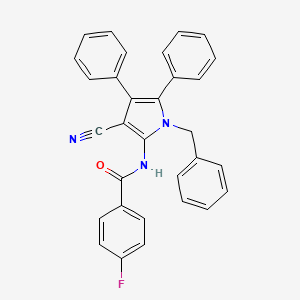
9H-fluorene-9-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9H-fluorene-9-sulfonamide” is a chemical compound derived from fluorene . Fluorene is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an extra bridge carbon . The sulfonamide group in “this compound” suggests that it has a sulfur atom bonded to an amide group .
Synthesis Analysis
The synthesis of fluorene derivatives has been studied extensively. For instance, a boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluorenes with various 2-aminobenzamides has been used to produce highly functionalized fluorenes . Another method involves the use of a single SNS ligand derived nickel complex for the selective synthesis of both alkylated and alkenylated fluorenes .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by a three-ring system with the formula C13H10 . The presence of the sulfonamide group in “this compound” would add a sulfur atom and an amide group to this structure .
Chemical Reactions Analysis
Fluorene and its derivatives can undergo various chemical reactions. For example, a strategic approach for Csp3–H functionalization of 9H-fluorene involves an acceptorless dehydrogenation and borrowing hydrogen approach . Another study describes the synthesis of functionalized fluorene derivatives via boron trifluoride catalyzed reactions .
Applications De Recherche Scientifique
Novel Sulfonated Polyimides for Fuel Cell Application
Research conducted by Guo et al. (2002) introduced a new sulfonated diamine monomer synthesized by direct sulfonation, leading to the development of sulfonated polyimides with varying degrees of sulfonation. These materials demonstrated good solubility and proton conductivities comparable to Nafion 117 across the entire humidity range, suggesting their potential as polyelectrolytes for fuel cell applications (Guo et al., 2002).
Sulfonated Block Copolymers with Fluorenyl Groups
Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which showed high proton conductivity and mechanical properties superior to random copolymers, indicating their promise for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Fluorene-Based Poly(arylene ether sulfone)s as Proton Exchange Membranes
Wang et al. (2011) developed fluorene-based poly(arylene ether sulfone) copolymers with high proton conductivity and lower methanol permeabilities than Nafion, making them excellent candidates for polymer electrolyte membrane (PEM) materials in fuel cells (Wang et al., 2011).
Fluorophores for Biochemical Applications
Horváth et al. (2015) explored 9-(acylimino)- and 9-(sulfonylimino)pyronin derivatives as novel small-molecule fluorophores with large Stokes shifts, suitable for biochemical and biological applications as fluorescent tags and indicators for multichannel imaging, demonstrating the versatility of 9H-fluorene derivatives in scientific research (Horváth, Šebej, Šolomek, & Klán, 2015).
Polymer Electrolyte Membranes from Fluorine-Containing Poly(arylene ether ketone)s
Sakaguchi et al. (2012) presented a study on polymer electrolyte membranes derived from fluorine-containing poly(arylene ether ketone) copolymers, showing their potential in fuel cells due to their thermal stability and high proton conductivity (Sakaguchi, Kaji, Kitamura, Takase, Omote, Asako, & Kimura, 2012).
Orientations Futures
Future research could focus on expanding the synthetic utility of fluorene derivatives. For instance, various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters have been demonstrated . Additionally, the preparation of mono-sulfonamides together with symmetrical and non-symmetrical bis-sulfonamides from commercial fluorene building blocks has been described .
Mécanisme D'action
Target of Action
Fluorene-based compounds have been widely investigated due to their wide range of applications in synthetic, medicinal, and materials chemistry . They have been used as anti-inflammatory agents and inhibitors of leukocytes . More research is needed to identify the specific targets of 9H-fluorene-9-sulfonamide.
Mode of Action
It’s known that fluorene-based compounds can interact with various targets due to their defined shape and electronics . The presence of two benzylic acidic hydrogens at the C-9 position of fluorene activates them towards alkylation under basic conditions . This could potentially lead to changes in the target proteins or enzymes, altering their function.
Biochemical Pathways
Fluorene derivatives have been identified as hit compounds on diverse protein targets including alanine racemase, cysteine protease, and 17β-hsd1 . These proteins are involved in various biochemical pathways, suggesting that this compound may have broad effects on cellular biochemistry.
Pharmacokinetics
The molecular weight of this compound is 24530 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Fluorene derivatives have been used as anti-inflammatory agents and inhibitors of leukocytes , suggesting that they may have anti-inflammatory effects and modulate immune response.
Propriétés
IUPAC Name |
9H-fluorene-9-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFSQHLHURGLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)




![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)

![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2882806.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2882808.png)

![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)
![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)
![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)
